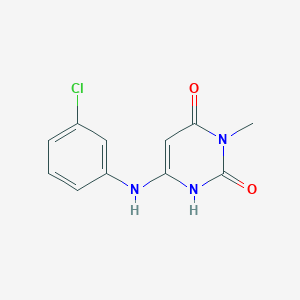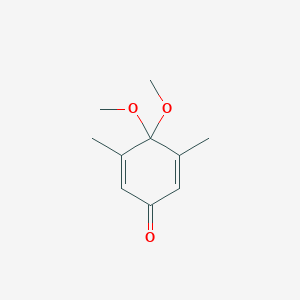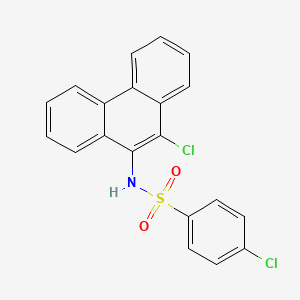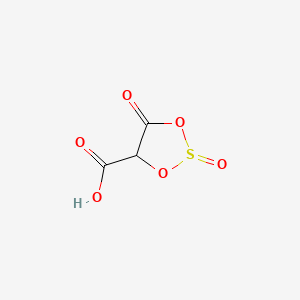methanone CAS No. 115499-97-3](/img/structure/B14299663.png)
[4-(Methoxymethoxy)phenyl](4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethoxy)phenylmethanone: is an organic compound with the molecular formula C16H16O4 It is characterized by the presence of two methoxy groups attached to phenyl rings, which are connected through a methanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction , which is a widely used method for forming carbon-carbon bonds between aryl groups. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of 4-(Methoxymethoxy)phenylmethanone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: 4-(Methoxymethoxy)phenylmethanone can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as or are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry: In chemistry, 4-(Methoxymethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.
Medicine: In medicinal chemistry, 4-(Methoxymethoxy)phenylmethanone is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of advanced polymers to the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methoxy groups play a crucial role in its binding affinity and specificity towards the target enzymes. The pathways involved in its mechanism of action include the modulation of enzyme activity, alteration of substrate binding, and interference with the catalytic cycle.
相似化合物的比较
- [4-Methoxyphenyl]methanone
- [4-(Methoxymethoxy)phenyl]methanol
- [4-Methoxyphenyl]boronic acid
Comparison:
- [4-Methoxyphenyl]methanone lacks the additional methoxy group, making it less versatile in terms of chemical reactivity.
- [4-(Methoxymethoxy)phenyl]methanol has a hydroxyl group instead of a methanone group, which alters its chemical properties and reactivity.
- [4-Methoxyphenyl]boronic acid is primarily used in cross-coupling reactions, whereas 4-(Methoxymethoxy)phenylmethanone has broader applications in various fields.
The uniqueness of 4-(Methoxymethoxy)phenylmethanone lies in its dual methoxy groups and methanone linkage, which provide distinct chemical properties and reactivity patterns compared to similar compounds.
属性
| 115499-97-3 | |
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
[4-(methoxymethoxy)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O4/c1-18-11-20-15-9-5-13(6-10-15)16(17)12-3-7-14(19-2)8-4-12/h3-10H,11H2,1-2H3 |
InChI 键 |
ZFDHCWBUWZVQLV-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)





![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)

